Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using a sulfonamide reagent, such as methanesulfonamide, in the presence of a base like sodium hydride.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst, such as sulfuric acid.
Methoxy-Methylphenyl Substitution: The methoxy-methylphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxy-5-methylphenyl bromide and a suitable nucleophile, such as sodium methoxide.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfamoyl groups can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sulfuric acid), and bases (e.g., sodium hydride, sodium methoxide).
Scientific Research Applications
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological processes and pathways, particularly those involving sulfamoyl and benzothiophene moieties.
Industry: It can be used in the development of new materials and chemicals with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules such as enzymes and receptors. The benzothiophene core can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The methoxy-methylphenyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: This compound has a pyrazole ring instead of a benzothiophene ring, which may result in different biological activities and properties.
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound lacks the benzothiophene core and has a simpler structure, which may affect its reactivity and applications.
The uniqueness of this compound lies in its multifunctional structure, which combines the properties of sulfamoyl, benzothiophene, and methoxy-methylphenyl groups, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-4-25-19(21)17-18(13-7-5-6-8-16(13)26-17)27(22,23)20-14-11-12(2)9-10-15(14)24-3/h5-11,20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENOKFKLYLPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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